molecular formula C24H54O3Sn2 B8478466 1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane CAS No. 34833-46-0

1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane

Cat. No. B8478466
CAS RN: 34833-46-0
M. Wt: 628.1 g/mol
InChI Key: USQMVHZTNFOLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane is a useful research compound. Its molecular formula is C24H54O3Sn2 and its molecular weight is 628.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

34833-46-0

Product Name

1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane

Molecular Formula

C24H54O3Sn2

Molecular Weight

628.1 g/mol

IUPAC Name

butoxy-[butoxy(dibutyl)stannyl]oxy-dibutylstannane

InChI

InChI=1S/2C4H9O.4C4H9.O.2Sn/c2*1-2-3-4-5;4*1-3-4-2;;;/h2*2-4H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1

InChI Key

USQMVHZTNFOLOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

692 g (2.78 mol) of dibutyltin oxide (made by Sankyo Organic Chemicals Co., Ltd., Japan) and 2000 g (27 mol) of 1-butanol (made by Wako, Japan) were put into a 3000 mL flask. The flask containing the mixture, which was a white slurry, was attached to an evaporator (R-144, made by Sibata, Japan) having a temperature regulator-equipped oil bath (OBH-24, made by Masuda Corporation, Japan), a vacuum pump (G-50A, made by Ulvac, Japan) and a vacuum controller (VC-10S, made by Okano Works Ltd., Japan) connected thereto. The outlet of a purge valve of the evaporator was connected to a line for nitrogen gas flowing at normal pressure. The purge valve of the evaporator was closed, and the pressure in the system was reduced, and then the purge valve was gradually opened, so as to pass nitrogen into the system, and thus return the system to normal pressure. The oil bath temperature was set to 126° C., and the flask was immersed in the oil bath and rotation of the evaporator was commenced. With the purge valve of the evaporator left open, rotational agitation and heating were carried out for approximately 30 minutes at normal pressure, whereupon the liquid mixture boiled, and hence distilling off of a low boiling component began. This state was maintained for 8 hours, and then the purge valve was closed, and the pressure in the system was gradually reduced, and residual low boiling component was distilled off with the pressure in the system at from 76 to 54 kPa. Once low boiling component stopped coming off, the flask was lifted out from the oil bath. The reaction liquid was a transparent liquid. After lifting the flask out from the oil bath, the purge valve was gradually opened, so as to return the pressure in the system to normal pressure. 952 g of reaction liquid was obtained in the flask. According to 119Sn-, 1H-, and 13C-NMR analysis results, the product 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane was obtained at a yield of 99% based on the dibutyltin oxide. The same procedure was repeated twelve times, thus obtaining a total of 11500 g of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane.
Quantity
692 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step One
[Compound]
Name
1H-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

692 g (2.78 mol) of di-n-butyl tin oxide and 2000 g (27 mol) of 1-butanol (Wako Pure Chemical Industries, Ltd., Japan) were placed in a 3000 mL volumetric pear-shaped flask. The flask containing the white, slurry-like mixture was attached to an evaporator to which was connected an oil bath equipped with a temperature controller, a vacuum pump and a vacuum controller. The purge valve outlet of this evaporator was connected to a line containing nitrogen gas flowing at normal pressure. After closing the purge valve of the evaporator and reducing pressure inside the system, the purge valve was opened gradually to allow nitrogen to flow into the system and return to normal pressure. The oil bath temperature was set to about 126° C., the flask was immersed in the oil bath and rotation of the evaporator was started. After rotating, stirring and heating for about 30 minutes at normal pressure with the purge valve of the evaporator left open, the mixture boiled and distillation of the low boiling point component began. After maintaining in this state for 8 hours, the purge valve was closed, pressure inside the system was gradually reduced, and residual low boiling point component was distilled off with the pressure inside the system at 76 to 54 kPa. After the low boiling point component no longer appeared, the flask was taken out of the oil bath. The reaction liquid was in the form of a clear liquid. The flask was subsequently taken out of the oil bath, the purge valve was opened gradually and the pressure inside the system was returned to normal pressure. 952 g of Reaction liquid were obtained in the flask. Based on the results of 119Sn, 1H and 13C-NMR analyses, a product in the form of 1,1,3,3-tetra-n-butyl-1,3-di(n-butyloxy)distannoxane was obtained at a yield of 99% based on di-n-butyl tin oxide. The same procedure was then repeated 12 times to obtain a total of 11480 g of 1,1,3,3-tetra-n-butyl-1,3-di(n-butyloxy)distannoxane.
Quantity
692 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step One

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